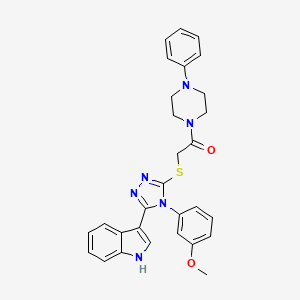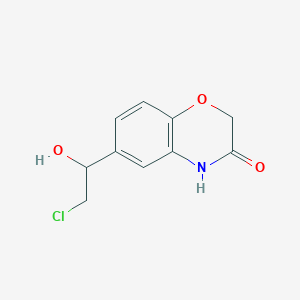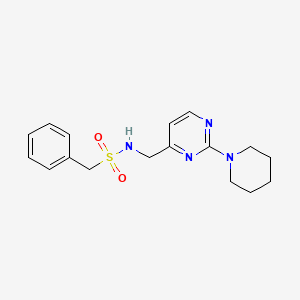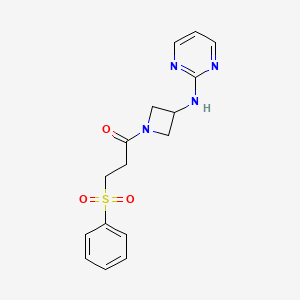
6-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide, also known as DCOP, is a novel heterocyclic compound with a wide range of potential applications in the scientific research and medical fields. DCOP is a synthetic compound that is composed of two phenoxy rings, a pyridine ring, and a carboxamide group. It has a molecular weight of 339.35 g/mol and a melting point of 114-116°C. DCOP has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Compound Development
Research into the chemical compound 6-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide is part of a broader interest in developing novel substances with specific biological or physical properties. One significant area of investigation involves the synthesis and structural activity relationship (SAR) studies of related compounds, aiming to discover new drugs or materials with unique functionalities.
For instance, studies have detailed the synthesis of complex molecules that target specific receptors or enzymes within biological systems. A notable example includes the development of potent and selective human CB1 inverse agonists, where researchers explored structure-activity relationships for a series of related pyridines, leading to the discovery of compounds with nanomolar potency against the hCB1 receptor. Such compounds are essential for therapeutic applications in treating disorders like obesity, addiction, and pain (Meurer et al., 2005).
Polymer Science
Another research avenue includes the synthesis of new polyamides through direct polycondensation reactions, showcasing the versatility of pyridine derivatives in forming high-performance materials. These materials exhibit desirable properties such as high yield, good thermal stability, and solubility in polar solvents, making them suitable for advanced applications in electronics, coatings, and filtration technologies (Faghihi & Mozaffari, 2008).
Catalysis and Chemical Transformations
In catalysis, compounds containing pyridine moieties are explored for their potential to facilitate or accelerate chemical reactions. For example, the modulation of metal-bound water via oxidation of thiolato sulfur in model complexes presents insights into enzyme mimicry and the development of bio-inspired catalysts. These studies contribute to our understanding of how certain structural features influence catalytic activity, offering pathways to design more efficient and selective catalysts for industrial and environmental applications (Tyler et al., 2003).
Material Science and Engineering
Research in material science has leveraged pyridine derivatives for the creation of new aromatic polyamides, highlighting the role of such compounds in producing materials with enhanced thermal stability and solubility. These attributes are crucial for the development of advanced materials used in high-temperature applications, flexible electronics, and as components in specialized equipment (Choi & Jung, 2004).
Eigenschaften
IUPAC Name |
6-(2,4-dichlorophenoxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3S/c17-10-2-3-13(11(18)7-10)23-14-4-1-9(8-19-14)15(21)20-12-5-6-24-16(12)22/h1-4,7-8,12H,5-6H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLKFHNREZURNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2=CN=C(C=C2)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 7-bromo-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B2847914.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide](/img/structure/B2847916.png)



![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-6-amine;hydrochloride](/img/structure/B2847924.png)







![N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2847935.png)